molecular formula C24H32N2O3S B11554917 O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate

Cat. No.: B11554917
M. Wt: 428.6 g/mol
InChI Key: BZZSPRFUEFCMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate is a complex organic compound that belongs to the class of carbamothioates This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a carbamoyl group, and a bis(2-methylpropyl)carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate typically involves a multi-step process. The initial step often includes the preparation of the ethoxyphenyl carbamoyl intermediate, followed by the introduction of the bis(2-methylpropyl)carbamothioate group. Common reagents used in these reactions include ethyl chloroformate, 4-ethoxyaniline, and isobutyl isothiocyanate. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions, such as specific temperatures and pH levels. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate is unique due to its specific structure and the presence of both carbamoyl and carbamothioate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

O-[4-[(4-ethoxyphenyl)carbamoyl]phenyl] N,N-bis(2-methylpropyl)carbamothioate

InChI

InChI=1S/C24H32N2O3S/c1-6-28-21-13-9-20(10-14-21)25-23(27)19-7-11-22(12-8-19)29-24(30)26(15-17(2)3)16-18(4)5/h7-14,17-18H,6,15-16H2,1-5H3,(H,25,27)

InChI Key

BZZSPRFUEFCMES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(CC(C)C)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.